Bis(diethylamino)silane (BDEAS) is an organosilicon compound primarily employed as a precursor in chemical vapor deposition (CVD), particularly atomic layer deposition (ALD), for the fabrication of thin films. [, , , , , , , , , , , , , , , , , , , , , , , ] It serves as a source of silicon and finds applications in producing various materials, including silicon dioxide (SiO2) and silicon nitride (SiNx), which are crucial components in microelectronics, optoelectronics, and other nanotechnology-driven fields. [, , , , , , , , , , , , , , , , , , , , , , , ]
Bis(diethylamino)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two diethylamino groups attached to a silicon atom. This compound is significant in various chemical processes, particularly in the field of materials science and organic synthesis.
Bis(diethylamino)silane can be synthesized from silanes and diethylamine in a controlled laboratory environment. Its production involves specific reagents and conditions to ensure purity and yield.
This compound is classified as an organosilicon compound due to the presence of silicon atoms bonded to carbon-containing groups. It is often categorized under silanes, which are silicon-based compounds with various functional groups.
The synthesis of bis(diethylamino)silane typically involves the reaction of diethylamine with a suitable silane precursor. Common methods include:
Bis(diethylamino)silane participates in various chemical reactions typical of organosilicon compounds:
The mechanism of action for bis(diethylamino)silane primarily revolves around its reactivity as a nucleophile due to the presence of amino groups. In hydrolysis, the lone pairs on nitrogen facilitate nucleophilic attack on silicon, leading to bond cleavage and formation of silanol.
Bis(diethylamino)silane finds applications in several scientific domains:
The development of bis(diethylamino)silane (BDEAS) as a high-precision precursor emerged from critical limitations observed in traditional silicon precursors during the early 2000s. Conventional chlorosilanes (e.g., SiCl₄, SiH₂Cl₂) required extreme deposition temperatures (>450°C) for silicon nitride and oxide films, incompatible with advancing thermal budgets in semiconductor manufacturing [6]. Furthermore, these precursors generated corrosive hydrochloric acid (HCl) byproducts, causing interfacial defects and device degradation at sub-100nm scales [6] [8]. BDEAS—with the molecular formula C₈H₂₀N₂Si—was engineered to overcome these constraints through its thermally stable yet reactive diethylamino ligands.
Initial laboratory studies demonstrated BDEAS’s dual advantages: lower decomposition temperatures (100–400°C) and halogen-free reaction pathways, minimizing particulate contamination [2]. By 2010, BDEAS had transitioned to industrial adoption, particularly in high-aspect-ratio structures like 3D NAND and FinFETs, where its vapor pressure (158–160°C boiling point) and molecular kinetics enabled superior trench-filling capabilities [1] [7]. This shift aligned with the industry-wide transition from CVD to ALD techniques, positioning BDEAS as a critical material for sub-20nm technology nodes. Market analyses confirm its pivotal role, with the global BDEAS market projected to grow from $120 million in 2024 to $200 million by 2033, driven by semiconductor miniaturization trends [4] [7].
Table 1: Evolution of Silicon Precursors for Dielectric Deposition
Precursor Type | Deposition Temp. Range | Byproducts | Conformality | Adoption Era |
---|---|---|---|---|
Chlorosilanes | >450°C | HCl, Cl-radicals | Moderate | 1990s–2000s |
BDEAS | 100–400°C | HN(C₂H₅)₂ | High (95–100%) | 2010s–present |
Trisilylamines | 300–500°C | Hydrocarbons | High | Limited adoption |
BDEAS functions as a self-limiting reactant in ALD processes, where its adsorption and surface reactivity are governed by ligand-exchange mechanisms. Density functional theory (DFT) studies reveal that BDEAS exhibits an adsorption energy of 0.60 eV on OH-terminated Si (001) surfaces, with a reaction energy barrier of 0.52 eV [2]. This thermodynamic profile ensures that BDEAS reacts before desorption occurs—a prerequisite for uniform monolayer formation. The reaction proceeds via Si–H bond dissociation, releasing bis(diethylamine) and forming Si–O–Si linkages essential for SiO₂ nucleation [2] [6].
In plasma-enhanced ALD (PEALD), BDEAS pairs with oxygen or nitrogen plasmas to deposit conformal SiO₂ or SiNₓ films at temperatures as low as 100°C. This enables integration with temperature-sensitive materials like copper interconnects or organic semiconductors [3] [6]. Key performance metrics include:
Table 2: BDEAS-Derived Thin Film Characteristics in ALD Applications
Film Type | Reactant | Deposition Temp. | Growth/Cycle | Refractive Index | Carbon Content |
---|---|---|---|---|---|
SiO₂ | O₃ Plasma | 100–400°C | 0.8–1.2 Å | 1.46 | <0.5 at.% |
SiNₓ | NH₃ Plasma | 250–400°C | 0.9–1.1 Å | 1.90–2.05 | <1.0 at.% |
HfSiOₓ | H₂O/O₃ | 300°C | ~0.9 Å | 1.85 | <0.8 at.% |
BDEAS outperforms chlorosilanes in step coverage (achieving 100% conformality in structures with aspect ratios >30:1) due to its smaller molecular footprint and non-polymerizing ligands [6] [8]. This enables continuous scaling of 3D semiconductor architectures without voids or seams. Additionally, its low carbon residue ensures dielectric films meet stringent electrical property requirements, such as breakdown fields >8 MV/cm for SiO₂ and leakage currents <10⁻⁷ A/cm² at 2 MV/cm [2] [6].
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